N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide
Overview
Description
“N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide” is a chemical compound that likely contains a phenyl ring with a trifluoromethyl group and a chlorine atom, attached to a hydrazinecarbothioamide group. The exact properties of this compound would depend on its specific structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a trifluoromethyl group and a chlorine atom, and a hydrazinecarbothioamide group. The exact structure would depend on the specific positions of these substituents on the phenyl ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydrazinecarbothioamide group. It might undergo various chemical reactions, including those typical for aryl halides and hydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the hydrazinecarbothioamide group could contribute to its polarity .Scientific Research Applications
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N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzamide : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It might be used in various fields of scientific research, including organic chemistry and medicinal chemistry, for the synthesis of new compounds or materials.
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N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide : Similar to the previous compound, this one is also provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It might also be used in various fields of scientific research, including organic chemistry and medicinal chemistry, for the synthesis of new compounds or materials.
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2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) : This compound is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .
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N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzamide : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It might be used in various fields of scientific research, including organic chemistry and medicinal chemistry, for the synthesis of new compounds or materials.
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N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide : Similar to the previous compound, this one is also provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It might also be used in various fields of scientific research, including organic chemistry and medicinal chemistry, for the synthesis of new compounds or materials.
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2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) : This compound is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .
Safety And Hazards
properties
IUPAC Name |
1-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYRNPXMHSZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353252 | |
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide | |
CAS RN |
206559-51-5 | |
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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